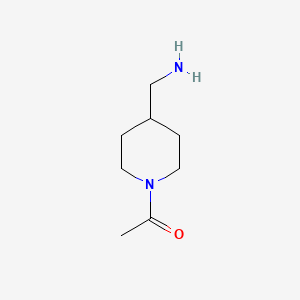

1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHULDSLAXOHLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506897 | |

| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77445-06-8 | |

| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Aminomethyl)piperidin-1-yl)ethanone is a piperidine derivative with potential applications in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, known to enhance pharmacokinetic properties and provide a versatile framework for interacting with biological targets.[1] Understanding the physicochemical properties of this compound is a critical first step in its evaluation as a potential drug candidate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a summary of its predicted physicochemical properties, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and development.

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. These values offer a preliminary assessment of the molecule's characteristics.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₈H₁₆N₂O | - |

| Molecular Weight | 156.23 g/mol | - |

| pKa (most basic) | 9.8 ± 0.2 | ChemAxon |

| logP (Octanol/Water) | 0.5 ± 0.3 | XLogP3 |

| Aqueous Solubility (logS) | -1.5 ± 0.5 | ESOL |

| Boiling Point | 285.4 ± 35.0 °C | Prediction |

| Melting Point | Not available | - |

| Topological Polar Surface Area (TPSA) | 49.6 Ų | SwissADME |

| Hydrogen Bond Donors | 1 | SwissADME |

| Hydrogen Bond Acceptors | 2 | SwissADME |

| Rotatable Bonds | 3 | SwissADME |

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized protocols for the experimental determination of the key physicochemical properties of a novel compound such as this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.[2]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[3][4]

Apparatus:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

-

Nitrogen inlet for inert atmosphere

Procedure:

-

Preparation:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

-

Prepare a stock solution of the compound (e.g., 1-5 mM) in water or a suitable co-solvent if solubility is low.[2]

-

Prepare standardized titrants (e.g., 0.1 M HCl and 0.1 M NaOH).

-

To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[3]

-

-

Titration:

-

Transfer a known volume of the sample solution to the titration vessel and place it on the magnetic stirrer.

-

If necessary, adjust the initial pH of the solution to one extreme (e.g., pH 2 with HCl for a basic compound) to ensure the compound is fully protonated.

-

Purge the solution with nitrogen to remove dissolved CO₂.[3]

-

Begin the titration by adding small increments of the titrant (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the expected equivalence point by at least 2 pH units.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.

-

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and distribution in the body.[5]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[6][7][8]

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Phase Preparation:

-

Pre-saturate the n-octanol with water and the water (or buffer, e.g., PBS at pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[5]

-

-

Partitioning:

-

Prepare a stock solution of the compound in the aqueous phase.

-

Add a known volume of the stock solution and the pre-saturated n-octanol to a vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[9]

-

Centrifuge the vial to ensure complete phase separation.

-

-

Analysis:

-

Carefully withdraw aliquots from both the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). A standard calibration curve should be prepared for accurate quantification.[7]

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

-

The logP is the base-10 logarithm of P.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.[10]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.[11][12]

Apparatus:

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Filtration device (e.g., syringe filters) or centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

-

Equilibration:

-

Add an excess amount of the solid compound to vials containing the aqueous buffer of interest (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).[11]

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[11]

-

-

Sample Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method.

-

The measured concentration represents the equilibrium solubility.

-

Determination of Melting Point by Capillary Method

The melting point is a fundamental physical property used for identification and as an indicator of purity.[13][14]

Principle: A small amount of the solid compound is heated in a capillary tube, and the temperature range over which it melts is observed.[15][16]

Apparatus:

-

Melting point apparatus with a heating block and a viewing lens

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[14]

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[15]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[15]

-

Determination of Boiling Point by Microscale Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: A small amount of the liquid is heated in a micro test tube or a melting point capillary containing an inverted smaller capillary. The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary.[17][18][19]

Apparatus:

-

Melting point apparatus

-

Micro test tube or melting point capillary tube

-

A smaller, sealed-end capillary tube (bell)

-

Thermometer

Procedure:

-

Setup:

-

Add a small amount of the liquid (a few microliters) to the micro test tube or melting point capillary.

-

Place the smaller capillary, open end down, into the larger tube containing the liquid.[18]

-

Attach the assembly to a thermometer and place it in the heating block of a melting point apparatus.[19]

-

-

Measurement:

-

Heat the sample. As the temperature rises, air trapped in the inverted capillary will expand and exit as bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the liquid is boiling.

-

Stop heating and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the inverted capillary.

-

Visualized Workflows

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination of the key physicochemical properties of a new chemical entity.

Caption: Workflow for Physicochemical Profiling.

Impact of Physicochemical Properties on Drug Development

This diagram shows the logical relationship between core physicochemical properties and their influence on key aspects of the drug development process.

Caption: Physicochemical Properties in Drug Development.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. who.int [who.int]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. westlab.com [westlab.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. jk-sci.com [jk-sci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemtips.wordpress.com [chemtips.wordpress.com]

- 18. chymist.com [chymist.com]

- 19. uomus.edu.iq [uomus.edu.iq]

In-depth Technical Guide on the Core Mechanism of Action of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Executive Summary:

This document addresses the request for an in-depth technical guide on the mechanism of action of 1-(4-(aminomethyl)piperidin-1-yl)ethanone. Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is currently no specific information regarding the biological activity, mechanism of action, quantitative data, or experimental protocols for this exact chemical entity. This report outlines the findings of the literature search and discusses the general biological significance of the piperidine scaffold to provide context for potential future research.

1. Introduction to this compound

This compound is a chemical compound containing a piperidine ring, which is a common structural motif in a wide array of biologically active molecules and approved pharmaceutical agents. The presence of an aminomethyl group and an acetyl group suggests potential for various pharmacological activities. However, specific studies elucidating its biological targets and mechanism of action are not available in the current body of scientific literature.

2. Literature Search and Findings

An extensive search was conducted using multiple chemical and biological databases to identify any research pertaining to the mechanism of action of this compound. The search terms included the compound name, its synonyms (1-acetyl-4-(aminomethyl)piperidine), and its CAS number (25136-67-2).

The search results did not yield any publications detailing the pharmacological profiling, receptor binding affinities, enzyme inhibition constants, or in vivo efficacy of this specific compound. While information on a structurally similar but distinct compound, 1-[4-Amino-4-(aminomethyl)piperidin-1-yl]ethanone, is available in chemical databases like PubChem, this information cannot be extrapolated to the requested molecule[1].

3. The Piperidine Scaffold in Drug Discovery

The piperidine heterocycle is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous natural products and synthetic drugs. Compounds containing a piperidine ring have been shown to exhibit a wide range of biological activities, targeting various receptors and enzymes.

-

Central Nervous System (CNS) Activity: Piperidine derivatives are well-known for their activity in the CNS, acting on targets such as opioid, dopamine, and serotonin receptors.

-

Enzyme Inhibition: Various piperidine-containing molecules have been developed as potent and selective enzyme inhibitors. For instance, derivatives have been explored as inhibitors of SMYD3 methyltransferase and acetyl-CoA carboxylase.

-

Ion Channel Modulation: The piperidine moiety is also found in compounds that modulate the activity of ion channels, such as T-type calcium channels.

-

Sigma Receptor Affinity: A number of piperidine-based compounds have demonstrated high affinity for sigma receptors, which are implicated in a variety of neurological disorders and cancer.

4. Postulated Areas for Future Investigation

Given the structural features of this compound, several avenues of research could be explored to determine its mechanism of action:

-

High-Throughput Screening: The compound could be subjected to high-throughput screening against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.

-

Phenotypic Screening: Cellular assays could be employed to identify any phenotypic changes induced by the compound, which could then guide target identification studies.

-

Computational Modeling: In silico docking studies against known protein targets that bind to similar piperidine-containing ligands could provide initial hypotheses about its potential biological targets.

At present, there is a significant lack of publicly available scientific data on the mechanism of action of this compound. Therefore, it is not possible to provide the requested in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams. The information provided on the broader class of piperidine-containing compounds serves to highlight the potential for this molecule to be biologically active and to suggest directions for future research. Further experimental investigation is required to elucidate the pharmacological profile and mechanism of action of this specific compound.

References

An In-depth Technical Guide on the Biological Activity of 4-(Aminomethyl)piperidine Derivatives

Disclaimer: Extensive literature searches did not yield specific data on the biological activity of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. This guide therefore provides a comprehensive overview of the biological activities of structurally related 4-(aminomethyl)piperidine and broader piperidine derivatives, for which significant research is available. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Derivatives of 4-(aminomethyl)piperidine, in particular, have garnered significant attention due to their diverse pharmacological profiles, which include potent antimicrobial, antifungal, and central nervous system activities. This technical guide consolidates the existing research on these derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Antimicrobial and Antifungal Activity of Piperidine Derivatives

A significant body of research highlights the potential of piperidine derivatives as effective antimicrobial and antifungal agents. These compounds have shown activity against a range of bacterial and fungal pathogens, including resistant strains.

Quantitative Data for Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentrations (MIC) and other relevant quantitative data for various piperidine derivatives against different microbial strains.

Table 1: Antibacterial Activity of Piperidinothiosemicarbazone Derivatives [1]

| Compound | Target Organism | MIC (µg/mL) |

| 9 (with pyrrolidine) | M. tuberculosis (standard strain) | 2-4 |

| M. tuberculosis (resistant strain) | 0.5-4 | |

| 10 (with piperidine) | M. tuberculosis (standard strain) | 2 |

| M. tuberculosis (resistant strain) | 0.5 | |

| 13 (pyrazine derivative) | S. epidermidis | 15.6 |

| M. luteus | 62.5 | |

| 14 | Staphylococcus strains | 0.06 |

| Gram-negative bacteria | 250-1000 | |

| Fungal strains | 250-1000 | |

| Isoniazid (control) | M. tuberculosis (standard strain) | 0.125 |

| M. tuberculosis (resistant strain) | 8 | |

| Ciprofloxacin (control) | Staphylococcus strains | 0.49 |

| Vancomycin (control) | Staphylococcus strains | 0.98 |

Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives [2]

| Compound | Target Organism | MIC Range (µg/mL) |

| 2b | Candida spp. | 1-4 |

| Aspergillus spp. | 1-8 | |

| 3b | Candida spp. | 1-4 |

| Aspergillus spp. | 1-8 | |

| Mucormycetes | 4->16 | |

| Amorolfine hydrochloride (control) | Candida spp. | Significantly higher than 2b and 3b |

| Aspergillus spp. | Significantly higher than 2b and 3b |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method) [1][2]

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth medium to a specific cell density (e.g., McFarland standard).

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Several antifungal piperidine derivatives, such as those investigated by Grienke et al., are believed to exert their effects by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[2]

Caption: Simplified pathway of ergosterol biosynthesis and its inhibition by 4-aminopiperidine derivatives.

Sigma-1 (σ1) Receptor Ligand Activity

Certain 4-(aminoethyl)piperidine derivatives have been identified as potent ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein with roles in various cellular functions and neurological disorders.

Quantitative Data for σ1 Receptor Binding

Table 3: σ1 and σ2 Receptor Affinity of 4-(2-aminoethyl)piperidine Derivatives [3]

| Compound | Ki (σ1) [nM] | Ki (σ2) [nM] | σ1/σ2 Selectivity |

| 4a | 165 | >1000 | >6 |

| 20a | 10.5 | 240 | 23 |

| 21a | 10.3 | 280 | 27 |

| 22a | 10.6 | 310 | 29 |

| Haloperidol (control) | 2.5 | 1100 | 440 |

| NE-100 (control) | 0.8 | 130 | 163 |

Experimental Protocols

Radioligand Binding Assay for σ1 Receptors [3]

This assay is used to determine the affinity of a test compound for a specific receptor.

-

Membrane Preparation: Membranes from a cell line or tissue expressing the target receptor (e.g., guinea pig brain) are prepared by homogenization and centrifugation.

-

Assay Mixture: The membrane preparation is incubated with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value (inhibitory constant).

Signaling and Cellular Effects

The interaction of piperidine derivatives with the σ1 receptor can modulate various cellular processes. As chaperones, σ1 receptors can influence ion channel function, intracellular calcium signaling, and cellular stress responses. The antiproliferative effects observed with some σ1 receptor ligands are thought to be mediated through these pathways.

Caption: Putative signaling cascade initiated by the binding of a 4-(aminoethyl)piperidine derivative to the σ1 receptor.

Synthesis of Biologically Active Piperidine Derivatives

The synthesis of these derivatives often involves multi-step reaction sequences. A common strategy for producing 4-aminopiperidines is through reductive amination.

Experimental Workflow: Reductive Amination for the Synthesis of 4-Aminopiperidines[2]

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.

Conclusion

While direct biological data for this compound remains elusive, the broader class of 4-(aminomethyl)piperidine and related piperidine derivatives demonstrates a rich and diverse pharmacology. Their potent antimicrobial, antifungal, and σ1 receptor modulating activities highlight the therapeutic potential of this chemical scaffold. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this promising class of compounds. Future studies are warranted to elucidate the specific biological profile of this compound and to fully realize the therapeutic potential of its derivatives.

References

An In-depth Technical Guide to 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: Synthesis, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 1-(4-(aminomethyl)piperidin-1-yl)ethanone. Due to the limited specific data available in published literature for this exact molecule, this guide focuses on its chemical properties, a proposed synthetic route based on established chemical principles and related compounds, and the broader context of its potential applications within drug discovery, drawing parallels from structurally similar piperidine derivatives.

Introduction and Physicochemical Properties

This compound is a piperidine derivative characterized by an aminomethyl group at the 4-position and an acetyl group on the piperidine nitrogen. The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for various functional groups.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | - |

| Molecular Weight | 156.23 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned | - |

Note: The lack of extensive literature means that experimental data for properties like melting point, boiling point, and solubility are not available.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available. However, based on standard organic chemistry principles and synthetic routes for analogous compounds, a straightforward synthesis would involve the N-acetylation of the commercially available precursor, 4-(aminomethyl)piperidine. A patent describing the synthesis of the positional isomer, 1-(3-(aminomethyl)piperidin-1-yl)ethanone, utilizes this exact strategy.[1]

Proposed Synthetic Protocol: N-acetylation of 4-(Aminomethyl)piperidine

This protocol is a standard procedure for the acetylation of primary and secondary amines and is expected to be effective for the synthesis of the title compound.

Materials:

-

4-(Aminomethyl)piperidine

-

Acetic anhydride or Acetyl chloride

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane or DCM/Methanol mixtures)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-(aminomethyl)piperidine (1 equivalent) in the chosen aprotic solvent.

-

Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution.

-

Acetylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride or acetyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. Caution: This reaction can be exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the piperidine scaffold is a key component in a vast number of biologically active molecules. The presence of both a primary amine and an acetylated tertiary amine suggests several potential avenues for its utility in drug discovery and development:

-

Building Block for Further Synthesis: The primary amine of this compound can serve as a handle for further chemical modifications, allowing for the construction of more complex molecules.

-

Fragment-Based Drug Discovery: This molecule could be used as a fragment in screening campaigns to identify new binders to biological targets.

-

Modulation of Physicochemical Properties: The N-acetylation of the piperidine nitrogen neutralizes its basicity, which can significantly alter the physicochemical properties of the parent 4-(aminomethyl)piperidine, potentially impacting its solubility, membrane permeability, and metabolic stability.

Visualizations

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a simple piperidine derivative for which there is a notable lack of specific biological and pharmacological data in the public domain. Its synthesis is predicted to be straightforward via the N-acetylation of 4-(aminomethyl)piperidine. The true value of this compound likely lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules, leveraging the privileged piperidine scaffold. Further research is required to elucidate any intrinsic biological activity and to explore its utility in medicinal chemistry programs. Researchers interested in this molecule should consider its synthesis and subsequent screening in relevant biological assays to uncover its potential therapeutic applications.

References

Technical Whitepaper: Synthesis, Properties, and Biological Evaluation of Substituted Piperidine Cores

Disclaimer: Due to the limited availability of in-depth technical data for CAS number 1-(4-(Aminomethyl)piperidin-1-yl)ethanone, this whitepaper will focus on a closely related and well-documented analogue, 1-acetyl-4-aminopiperidine , and its derivatives. This compound shares the core 1-acetylpiperidine scaffold and is a valuable exemplar for researchers, scientists, and drug development professionals interested in this chemical class.

Introduction

The piperidine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. The introduction of an acetyl group at the 1-position and an amino or substituted amino group at the 4-position of the piperidine ring creates a versatile template for engaging with biological targets. These 1-acetyl-4-aminopiperidine derivatives are explored for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators in the central nervous system.[2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of this important class of compounds.

Physicochemical Properties

The physicochemical properties of the core structure, 1-acetyl-4-aminopiperidine, are crucial for its utility as a synthetic intermediate and for the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.

| Property | Value | Source |

| CAS Number | 160357-94-8 | [2] |

| Molecular Formula | C₇H₁₄N₂O | [2] |

| Molecular Weight | 142.2 g/mol | [2] |

| Boiling Point | 273.6°C | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Experimental Protocols

The synthesis of 1-acetyl-4-aminopiperidine and its derivatives can be achieved through several established synthetic routes. A common strategy involves the acetylation of a suitable 4-aminopiperidine precursor.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for obtaining substituted 1-acetyl-4-aminopiperidine derivatives.

Caption: Generalized synthetic workflow for 1-acetyl-4-substituted piperidines.

Experimental Protocol: Synthesis of 4-Substituted-4-aminopiperidine Derivatives

This protocol is adapted from a method for synthesizing key building blocks for CCR5 antagonists.[4]

Step 1: Alkylation of Isonipecotate

-

To a solution of a suitable isonipecotate starting material in an appropriate solvent, introduce a strong base (e.g., LDA) at low temperature.

-

Add the desired alkylating agent to introduce various substituents at the 4-position of the piperidine ring.[4]

Step 2: Curtius Rearrangement

-

The 4-substituted isonipecotate is converted to the corresponding acyl azide.

-

The acyl azide undergoes a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to the 4-amino-4-substituted piperidine.[4]

Step 3: N-Acetylation

-

The resulting 4-amino-4-substituted piperidine is dissolved in a suitable solvent (e.g., dichloromethane).

-

Acetyl chloride or acetic anhydride is added, often in the presence of a base (e.g., triethylamine), to yield the final N-acetylated product.

Biological Activity and Applications

Derivatives of the 1-acetyl-4-aminopiperidine scaffold have been investigated for a variety of biological activities. The nature of the substituent at the 4-amino position plays a critical role in determining the pharmacological profile.

Antimicrobial Activity

Certain piperidine derivatives have demonstrated notable antimicrobial properties. While specific data for 1-acetyl-4-(aminomethyl)piperidine is scarce, related structures have been synthesized and tested against various pathogens. For instance, some piperidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli.[5]

Enzyme Inhibition

The 1-acetylpiperidine core can serve as a scaffold for designing enzyme inhibitors. For example, derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While many potent AChE inhibitors feature a 1-benzylpiperidine core, the 1-acetyl group offers an alternative chemical space for exploration.

The following diagram illustrates a simplified signaling pathway for acetylcholinesterase and its inhibition.

Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.

Receptor Antagonism

The 4-substituted-4-aminopiperidine motif is a key structural element in a number of bioactive compounds, including CCR5 receptor antagonists, which are investigated as HIV-1 entry inhibitors.[4] The synthesis of a potent and bioavailable CCR5 antagonist, Sch-350634, was accomplished using an N'-Boc-4-methyl-4-aminopiperidine building block.[4]

Structure-Activity Relationships (SAR)

Structure-activity relationship studies on piperidine derivatives have revealed key insights for designing compounds with desired biological activities. For instance, in a series of novel piperidine derivatives tested for antioxidant activity, it was found that those containing a cysteamine moiety with a free SH group were efficient antioxidants.[6] This activity appeared to be enhanced by increased lipophilicity.[6] The replacement of the thiol group with an amino or hydroxyl group led to a decrease in antioxidant activity.[6]

Conclusion

The 1-acetyl-4-aminopiperidine scaffold represents a versatile and valuable platform in medicinal chemistry and drug discovery. Its derivatives have shown promise in a range of therapeutic areas, including antimicrobial and enzyme inhibition applications. The synthetic accessibility and the potential for diverse functionalization at the 4-position make this core an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of new derivatives is warranted to fully explore the therapeutic potential of this chemical class.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Acetyl-4-aminopiperidine [myskinrecipes.com]

- 3. 1-Acetyl-4-aminopiperidine [myskinrecipes.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone, a piperidine derivative of interest in medicinal chemistry and drug development. This document outlines the key physicochemical properties, a detailed synthesis protocol, and a thorough analysis of its spectroscopic data.

Physicochemical Properties

This compound, also known as N-acetyl-4-(aminomethyl)piperidine, is a derivative of 4-(aminomethyl)piperidine. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | [1] |

| Molecular Weight | 156.23 g/mol | [1] |

| CAS Number | 77445-06-8 (free base) | [1] |

| CAS Number | 173337-02-5 (hydrochloride) | [2] |

| IUPAC Name | 1-[4-(aminomethyl)piperidin-1-yl]ethanone | - |

| Appearance | Expected to be a liquid or low-melting solid | - |

| Solubility | Expected to be soluble in water and polar organic solvents | - |

Synthesis and Reaction Workflow

The synthesis of this compound is typically achieved through the acetylation of 4-(aminomethyl)piperidine. This reaction involves the introduction of an acetyl group onto the secondary amine of the piperidine ring.

References

Potential Therapeutic Targets of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive analysis of the potential therapeutic targets of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone based on chemoinformatic approaches and structure-activity relationship (SAR) studies of analogous compounds. As of the date of this publication, there is a notable absence of direct experimental data for this specific molecule in publicly accessible literature. Therefore, this whitepaper is intended to serve as a foundational guide for future research and drug discovery efforts, offering a reasoned, evidence-based prospectus of plausible biological activities and mechanisms of action. All proposed experimental protocols are hypothetical and would require substantial validation.

Introduction

This compound is a small molecule featuring a piperidine scaffold, a ubiquitous and privileged structure in medicinal chemistry. The piperidine ring's conformational flexibility and its ability to present substituents in defined three-dimensional space make it a cornerstone in the design of ligands for a wide array of biological targets. The subject molecule is further functionalized with an N-acetyl group and a 4-aminomethyl substituent, which are amenable to forming hydrogen bonds and ionic interactions, respectively. These structural motifs are present in numerous clinically approved drugs and investigational compounds, suggesting that this compound may exhibit significant biological activity.

This technical guide explores the most probable therapeutic targets for this compound, drawing parallels from structurally related molecules and established pharmacophores. For each putative target, we will discuss the rationale for its consideration, its associated signaling pathways, and propose detailed experimental methodologies for target validation and characterization.

Monoamine Oxidase (MAO)

Rationale for Target Consideration

The piperidine nucleus is a well-established scaffold in the design of Monoamine Oxidase (MAO) inhibitors.[1][2][3][4][5] MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[][7][8][9][10] The presence of a basic nitrogen atom within the piperidine ring and the aminomethyl side chain in this compound are features that could facilitate interaction with the active site of MAO enzymes.

Biological Function and Signaling Pathway

MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAO leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is the therapeutic basis for the use of MAO inhibitors in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Quantitative Data for Structurally Related Compounds

| Compound | Target | Activity (IC50/Ki) | Reference |

| Piperine | MAO-A | Ki = 19.0 ± 0.9 μM | [2] |

| Piperine | MAO-B | Ki = 3.19 ± 0.5 μM | [2] |

| 4-Methyl-substituted piperidine derivative | MAO-B | >201.207 Selectivity Index | [5] |

| Para-hydroxy piperidine derivative | MAO-A | IC50 = 0.01446 ± 0.00183 μM | [2] |

| Para-hydroxy piperidine derivative | MAO-B | IC50 = 0.01572 ± 0.00192 μM | [2] |

Experimental Protocols

In Vitro MAO Inhibition Assay:

-

Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant MAO-A and MAO-B.

-

Methodology: A fluorometric assay can be employed using a commercially available kit (e.g., from Abcam or Sigma-Aldrich). The assay measures the production of hydrogen peroxide, a byproduct of monoamine oxidation.

-

Prepare a dilution series of the test compound.

-

Incubate the test compound with recombinant human MAO-A or MAO-B enzyme.

-

Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe (e.g., Amplex Red).

-

Measure the fluorescence intensity over time using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Sigma-1 Receptor

Rationale for Target Consideration

A significant number of piperidine and piperazine derivatives have been identified as high-affinity ligands for the sigma-1 receptor.[11][12][13][14][15] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[16][17][18][19][20] The structural features of this compound, particularly the piperidine core and the potential for hydrogen bonding, are consistent with the pharmacophore models of known sigma-1 receptor ligands.

Biological Function and Signaling Pathway

The sigma-1 receptor is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses.[17][18] Ligands of the sigma-1 receptor can modulate these processes and have shown therapeutic potential in a range of neurological and psychiatric disorders.

Quantitative Data for Structurally Related Compounds

| Compound | Target | Activity (Ki) | Reference |

| Compound 5 (piperidine derivative) | hH3R | 7.70 nM | [11][13] |

| Compound 5 (piperidine derivative) | σ1R | 3.64 nM | [11][13] |

| Compound 11 (piperidine derivative) | hH3R | 6.2 nM | [13] |

| Compound 11 (piperidine derivative) | σ1R | 2.8 nM | [13] |

| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | σ1R | High Affinity & Selectivity | [12] |

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor:

-

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

-

Methodology:

-

Prepare membrane homogenates from cells expressing the human sigma-1 receptor (e.g., CHO-K1 cells).

-

Incubate the membrane preparation with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) in the presence of varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity on the filters using liquid scintillation counting.

-

Determine the IC50 value from competition binding curves and calculate the Ki using the Cheng-Prusoff equation.

-

Histamine H3 Receptor

Rationale for Target Consideration

The piperidine moiety is a crucial structural element for the activity of many histamine H3 receptor (H3R) antagonists.[11][13][21][22][23][24] The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. The basic nitrogen of the piperidine ring is a key pharmacophoric feature for H3R antagonists.

Biological Function and Signaling Pathway

H3R antagonists block the inhibitory effect of histamine on its own release and the release of other neurotransmitters, leading to increased levels of these neurochemicals in the brain. This mechanism is being explored for the treatment of cognitive disorders and sleep-wake disturbances. The H3R is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[25][26][27]

Quantitative Data for Structurally Related Compounds

| Compound | Target | Activity (pA2/Ki) | Reference |

| Compound 14 (piperidine derivative) | H3R | pA2 = 7.2 | [21] |

| ADS031 (piperidine derivative) | hH3R | 12.5 nM | [28] |

| E377 (piperidine derivative) | H3R | High Affinity | [23] |

| KSK68 (piperidine derivative) | H3R | High Affinity | [23] |

Experimental Protocols

In Vitro Functional Assay for H3 Receptor Antagonism:

-

Objective: To determine the functional antagonist activity of this compound at the human H3 receptor.

-

Methodology: A [³⁵S]GTPγS binding assay can be performed using membranes from cells stably expressing the human H3 receptor.

-

Incubate cell membranes with a fixed concentration of an H3 receptor agonist (e.g., R-α-methylhistamine) and varying concentrations of the test compound.

-

Add [³⁵S]GTPγS to the reaction mixture.

-

Measure the amount of [³⁵S]GTPγS bound to the G-proteins upon receptor activation.

-

An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

-

Calculate the IC50 and subsequently the Kb value.

-

Dopamine D2 Receptor

Rationale for Target Consideration

The piperidine scaffold is a common feature in many dopamine D2 receptor antagonists, which are used as antipsychotic medications.[29][30][31] The nitrogen atom of the piperidine ring often serves as a key interaction point with the receptor.

Biological Function and Signaling Pathway

The dopamine D2 receptor is a Gαi/o-coupled receptor that plays a crucial role in motor control, motivation, and reward.[29][32] Antagonism of D2 receptors in the mesolimbic pathway is the primary mechanism of action for most antipsychotic drugs. D2 receptor activation inhibits adenylyl cyclase and modulates ion channel activity.

Experimental Protocols

Calcium Mobilization Assay for D2 Receptor Antagonism:

-

Objective: To assess the antagonist activity of the compound at the D2 receptor.

-

Methodology: Use a cell line co-expressing the human D2 receptor and a G-protein that couples to phospholipase C (e.g., Gαqi5).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of the test compound.

-

Stimulate the cells with a D2 receptor agonist (e.g., quinpirole).

-

Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).

-

An antagonist will inhibit the agonist-induced calcium mobilization.

-

CCR5 Receptor

Rationale for Target Consideration

Several piperidine-containing molecules have been developed as antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[33][34][35][36] The piperidine ring in these compounds often occupies a hydrophobic pocket in the receptor.

Biological Function and Signaling Pathway

CCR5 is a G protein-coupled receptor that is expressed on the surface of various immune cells. Its natural ligands are chemokines, which play a role in inflammation. In the context of HIV, CCR5 acts as a co-receptor for the virus to enter CD4+ T cells. Blocking CCR5 can prevent viral entry and is a validated anti-HIV therapeutic strategy.[37][38][39][40][41]

Quantitative Data for Structurally Related Compounds

| Compound | Target | Activity | Reference |

| Sch-350634 (piperazine-piperidine derivative) | CCR5 | Potent Inhibitor of HIV-1 Entry | [33] |

| Oximino-piperidino-piperidine amides | CCR5 | Potent Antiviral Activity | [36] |

| 4-(Pyrazolyl)piperidine derivatives | CCR5 | Potent Antagonists | [35] |

Experimental Protocols

HIV-1 Entry Assay:

-

Objective: To evaluate the ability of the compound to inhibit CCR5-tropic HIV-1 entry into target cells.

-

Methodology: Use a single-cycle infectivity assay with pseudotyped viruses.

-

Generate pseudotyped HIV-1 particles carrying a reporter gene (e.g., luciferase) and an envelope protein that uses CCR5 for entry (e.g., from the BaL strain).

-

Infect target cells that express CD4 and CCR5 (e.g., TZM-bl cells) with the pseudotyped virus in the presence of varying concentrations of the test compound.

-

After a set incubation period (e.g., 48 hours), measure the reporter gene expression (e.g., luciferase activity).

-

An effective CCR5 antagonist will reduce the reporter gene signal in a dose-dependent manner.

-

Acetylcholinesterase (AChE)

Rationale for Target Consideration

N-benzyl-piperidine derivatives have been extensively studied as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[42][43][44][45][46] The N-acetyl group and the piperidine core of this compound bear some resemblance to the pharmacophore of known AChE inhibitors.

Biological Function and Signaling Pathway

AChE inhibitors increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data for Structurally Related Compounds

| Compound | Target | Activity (IC50) | Reference |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM | [44] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 nM | [45] |

| ADS031 (piperidine derivative) | AChE | 1.537 μM | [28] |

Experimental Protocols

Ellman's Assay for AChE Inhibition:

-

Objective: To quantify the AChE inhibitory activity of the compound.

-

Methodology: This is a colorimetric assay based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Pre-incubate human recombinant AChE with various concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the substrate acetylthiocholine and the chromogen DTNB.

-

Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

While direct experimental evidence is currently lacking, a thorough analysis of the chemical structure of this compound and the established pharmacology of structurally related piperidine derivatives strongly suggests a high probability of biological activity. The most promising potential therapeutic targets identified in this whitepaper are Monoamine Oxidase, the Sigma-1 Receptor, the Histamine H3 Receptor, the Dopamine D2 Receptor, the CCR5 Receptor, and Acetylcholinesterase.

The information and hypothetical experimental protocols provided herein are intended to serve as a robust starting point for researchers and drug development professionals. A systematic investigation of the interactions of this compound with these targets is warranted and could lead to the discovery of novel therapeutic agents for a variety of human diseases. It is imperative that future research efforts focus on the empirical validation of these predictions to fully elucidate the pharmacological profile of this intriguing molecule.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - Amrita Vishwa Vidyapeetham [amrita.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 9. psychscenehub.com [psychscenehub.com]

- 10. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digibug.ugr.es [digibug.ugr.es]

- 14. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. labs.penchant.bio [labs.penchant.bio]

- 19. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 20. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 21. Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 23. iris.unict.it [iris.unict.it]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 28. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 32. tandfonline.com [tandfonline.com]

- 33. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 35. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]

- 39. pnas.org [pnas.org]

- 40. Frontiers | CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair [frontiersin.org]

- 41. CCR5 antagonism in HIV infection: ways, effects, and side effects [natap.org]

- 42. pubs.acs.org [pubs.acs.org]

- 43. synthesis-and-structure-activity-relationships-of-acetylcholinesterase-inhibitors-1-benzyl-4-5-6-dimethoxy-1-oxoindan-2-yl-methyl-piperidine-hydrochloride-and-related-compounds - Ask this paper | Bohrium [bohrium.com]

- 44. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 45. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 46. pubs.acs.org [pubs.acs.org]

In Vitro Profile of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of in vitro research on the compound 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Despite its availability as a chemical scaffold, a comprehensive review of scientific literature reveals a notable absence of published in vitro studies detailing its specific biological activity. This document summarizes the available chemical information and provides context based on the activities of structurally related compounds.

Chemical Properties

A foundational understanding of a compound begins with its chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | CymitQuimica[1] |

| Molecular Weight | 156.23 g/mol | CymitQuimica[1], Sigma-Aldrich |

| CAS Number | 77445-06-8 | CymitQuimica[1], Sigma-Aldrich |

| IUPAC Name | (1-acetyl-4-piperidinyl)methanamine | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | Min. 95% | CymitQuimica[1] |

Current Research Landscape: A Data Gap

As of the date of this guide, dedicated in vitro studies investigating the biological effects of this compound are not available in the public domain. Searches of prominent scientific databases have not yielded any publications containing quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values, nor have they described specific experimental protocols or elucidated any signaling pathways associated with this molecule.

Inferences from Structurally Related Compounds

While direct data is lacking, the piperidine and ethanone moieties are common in pharmacologically active molecules. The biological activities of structurally analogous compounds can offer initial hypotheses for potential areas of investigation for this compound.

Potential Areas of Biological Activity (Hypothetical):

-

Antiproliferative Effects: Compounds featuring piperidine-ethanone scaffolds have shown antiproliferative activity in cancer cell lines such as MCF-7 and A549. The proposed mechanisms often involve the induction of apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS).[2]

-

Medicinal Chemistry Applications: The piperidine ring is a key structural feature in a wide array of therapeutic agents, including analgesics, antidepressants, and anticonvulsants.[3] The unique substitution pattern of this compound could be explored for novel therapeutic potential.[3]

-

Enzyme Inhibition: Piperidine and piperazine derivatives have been investigated as potential inhibitors of various enzymes. For example, 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone has been studied for its potential to inhibit histone deacetylases (HDACs).[4]

Hypothetical Experimental Workflow

For researchers initiating in vitro studies of this compound, a general workflow can be proposed. The following diagram illustrates a logical progression from initial screening to more detailed mechanistic studies.

Caption: A generalized workflow for the in vitro investigation of a novel compound.

Conclusion and Future Directions

There is a clear opportunity for novel research into the in vitro pharmacology of this compound. The absence of existing data means that any well-conducted study would be a significant contribution to the field. Based on the activities of related compounds, initial investigations could reasonably focus on areas such as oncology and neurology. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be crucial in defining the biological role of this compound and unlocking its potential therapeutic applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone (2034475-61-9) for sale [vulcanchem.com]

- 3. Buy 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone [smolecule.com]

- 4. Buy 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone | 1016829-93-8 [smolecule.com]

An In-depth Technical Guide to 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of 1-(4-(aminomethyl)piperidin-1-yl)ethanone, a substituted piperidine derivative. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to present its likely physicochemical properties, a plausible synthetic route, and potential areas of pharmacological interest. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel piperidine-based compounds.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence is due to their ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as versatile building blocks for creating complex molecular architectures that can interact with a wide range of biological targets.[1] The specific compound, this compound, features a key N-acetylation and a 4-(aminomethyl) substitution, suggesting its potential as a chemical intermediate for the synthesis of more complex molecules or as a pharmacologically active agent in its own right. Compounds with the piperidine nucleus have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, central nervous system (CNS), and antimicrobial effects.[1]

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C8H16N2O | - |

| Molecular Weight | 156.23 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned | - |

| Appearance | Likely a solid or oil at room temperature | - |

| Solubility | Expected to be soluble in water and polar organic solvents | - |

| LogP | Estimated to be low, indicating hydrophilicity | - |

| pKa | The primary amine is expected to have a pKa around 10 | - |

Note: The data in this table is computationally predicted or inferred from structurally similar compounds and awaits experimental verification.

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound has not been identified. However, a plausible and efficient synthesis can be proposed based on well-established chemical transformations involving piperidine derivatives. A likely two-step process would start from the commercially available 1-Boc-4-(aminomethyl)piperidine.

Proposed Synthetic Pathway

The proposed synthesis involves two key steps:

-

N-Acetylation: The primary amine of a protected 4-(aminomethyl)piperidine derivative is first acetylated. To achieve selective acetylation at the piperidine nitrogen, the aminomethyl group must be protected. A common starting material for this would be a piperidine with a protected aminomethyl group and an unprotected piperidine nitrogen. However, a more common and practical approach is the acetylation of the piperidine nitrogen of a commercially available precursor like 4-(aminomethyl)piperidine, where the primary amine might need prior protection. A more direct route would involve the acetylation of 4-(aminomethyl)piperidine itself, which could lead to a mixture of products requiring separation. A more controlled synthesis would start with a precursor where the piperidine nitrogen is available for acetylation and the exocyclic amine is protected, for example, as a phthalimide. After acetylation, the protecting group would be removed.

A more straightforward approach, assuming the selective acetylation of the secondary amine in the piperidine ring in the presence of the primary aminomethyl group is challenging, would be to start with 4-cyanopiperidine.

-

Reduction of the Nitrile: The nitrile group is then reduced to the primary amine.

A logical synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Acetyl-4-cyanopiperidine

-

To a stirred solution of 4-cyanopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-acetyl-4-cyanopiperidine.

Step 2: Synthesis of this compound

-

To a suspension of a reducing agent such as lithium aluminum hydride (LiAlH4) (2-3 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-acetyl-4-cyanopiperidine (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature or gently reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the pharmacology of structurally similar molecules can provide insights into its potential activities. The N-acetyl group can influence the molecule's polarity and ability to act as a hydrogen bond acceptor, which can be critical for receptor binding.

Analgesic and CNS Activity

Many piperidine derivatives are known to possess analgesic properties and act on the central nervous system. For instance, meperidine is a well-known piperidine-based opioid analgesic.[2] The structural features of this compound could potentially allow it to interact with various CNS receptors.

Enzyme Inhibition

The piperidine scaffold is present in a number of enzyme inhibitors. For example, donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, contains a piperidine ring.[3] The aminomethyl and acetyl moieties of the target compound could potentially interact with the active sites of various enzymes.

Potential Signaling Pathway Involvement

Given the prevalence of piperidine derivatives as neurologically active agents, a hypothetical involvement in neuronal signaling pathways can be postulated. For instance, if the compound were to exhibit activity at opioid receptors, it would modulate downstream signaling cascades involving G-protein coupled receptors (GPCRs), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This, in turn, would affect ion channel activity and neurotransmitter release.

Caption: Hypothetical signaling pathway for potential CNS activity.

Conclusion and Future Directions

This compound is a simple piperidine derivative for which there is a notable lack of specific scientific literature. This guide has provided a speculative but chemically reasonable overview of its properties, synthesis, and potential biological relevance based on the well-established chemistry and pharmacology of the piperidine scaffold.

Future research should focus on the actual synthesis and characterization of this compound. Experimental determination of its physicochemical properties and spectral data is essential. Subsequently, comprehensive biological screening is warranted to explore its potential pharmacological activities, for instance, in receptor binding assays for CNS targets or in enzyme inhibition panels. Such studies would clarify whether this compound is merely a chemical intermediate or a molecule with interesting biological properties of its own.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

These application notes provide detailed protocols for the quantitative analysis and structural elucidation of 1-(4-(aminomethyl)piperidin-1-yl)ethanone, a piperidine derivative of interest in pharmaceutical research and development. The methodologies described are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Application Note 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

A stability-indicating RP-HPLC method is crucial for the quantitative determination of this compound in the presence of its degradation products.[1][2] This method can be used for routine quality control, stability testing, and content uniformity assays.[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) is a suitable choice for the separation of polar compounds.[1]

-

Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 6.8) is proposed. The buffer can be prepared by dissolving anhydrous potassium phosphate in water and adjusting the pH with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm, as the compound lacks a strong chromophore.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

2. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase as the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to obtain a final concentration within the calibration range.

3. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3][4]